Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-thienylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-thienylmethyl)- is a complex organic compound with a unique structure that includes benzoxazole, cyclohexylamino, and thienylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-thienylmethyl)- typically involves multiple steps. One common approach is to start with the preparation of the benzoxazole and thienylmethyl intermediates, followed by their coupling with the acetamide and cyclohexylamino groups under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve high-purity products .
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-thienylmethyl)- undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups .
Scientific Research Applications
Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-thienylmethyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-thienylmethyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
2-Phenyl-2-(2-pyridyl)acetamide: Known for its use in medicinal chemistry and as a precursor for other bioactive compounds.
2-Chloroacetamide: Used in industrial applications and as a preservative.
2-Phenyl-benzoxazole acetamide derivatives: Investigated for their potential as P2Y14 receptor antagonists with anti-gout properties.
Uniqueness
Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-thienylmethyl)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H25N3O3S2 |
---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-(thiophen-2-ylmethyl)amino]-N-cyclohexylacetamide |
InChI |
InChI=1S/C22H25N3O3S2/c26-20(23-16-7-2-1-3-8-16)14-25(13-17-9-6-12-29-17)21(27)15-30-22-24-18-10-4-5-11-19(18)28-22/h4-6,9-12,16H,1-3,7-8,13-15H2,(H,23,26) |
InChI Key |
BHRQRSXOCDJYQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN(CC2=CC=CS2)C(=O)CSC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.